1-(4-Fluorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-FLUOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a chromeno-pyrrole core structure
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the chromeno-pyrrole ring system. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-FLUOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its potential pharmacological effects.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes or receptors that are involved in critical cellular pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions.
Comparison with Similar Compounds
Similar compounds to 1-(4-FLUOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno-pyrrole derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 1-(4-FLUOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C23H20FNO4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H20FNO4/c1-13-4-9-18-17(11-13)21(26)19-20(14-5-7-15(24)8-6-14)25(23(27)22(19)29-18)12-16-3-2-10-28-16/h4-9,11,16,20H,2-3,10,12H2,1H3 |
InChI Key |
MFPOOANXSNVSMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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